N-(3-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide
Description
N-(3-Methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide is a synthetic compound characterized by a propanamide backbone with a sulfanyl-linked 1-(3-methylphenyl)-tetrazole moiety at the 2-position and a 3-methoxyphenyl group attached via the amide nitrogen. The 3-methoxyphenyl substituent enhances polarity, while the 3-methylphenyl group on the tetrazole may improve lipophilicity. Based on structural analysis, its molecular formula is inferred as C₁₈H₁₈N₅O₃S (molecular weight ~392.44 g/mol).
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-12-6-4-8-15(10-12)23-18(20-21-22-23)26-13(2)17(24)19-14-7-5-9-16(11-14)25-3/h4-11,13H,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVUEAJRZTVASB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)SC(C)C(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Sulfanyl Group: The tetrazole ring is then reacted with a thiol compound to introduce the sulfanyl group.
Formation of the Propanamide Backbone: The final step involves coupling the sulfanyl-tetrazole intermediate with a 3-methoxyphenyl acyl chloride to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(3-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide typically involves nucleophilic substitution reactions. These reactions integrate aryl halides and thiolate anions to create the sulfonamide moiety essential for the compound's activity. The compound's molecular formula is , with a molecular weight of approximately 369.44 g/mol.
Anticonvulsant Activity
Research indicates that this compound exhibits significant anticonvulsant properties. In animal models, it has been shown to provide protection against induced convulsions. This effect is believed to result from the compound's ability to modulate neurotransmitter systems involved in seizure activity. A study by Farag et al. (2012) demonstrated these anticonvulsant effects in rodent models.
Antiulcer Properties
Compounds structurally related to this compound have exhibited antiulcer properties. Research by Ueda et al. (1991) suggested that these compounds can act as gastric acid antisecretory agents, potentially leading to new treatments for gastric ulcers through mechanisms that inhibit gastric acid secretion and promote mucosal defense.
Antimicrobial Activity
The increasing concern over antimicrobial resistance has driven research into novel antibacterial and antifungal agents. Investigations into compounds similar to this compound show promising results against various microbial strains. Zala et al. (2015) reported antimicrobial efficacy against resistant bacterial strains, indicating the compound's potential as an antimicrobial agent.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Farag et al. (2012) | Demonstrated anticonvulsant effects in rodent models. |
| Ueda et al. (1991) | Identified potential antiulcer activity through inhibition of gastric acid secretion. |
| Zala et al. (2015) | Reported antimicrobial efficacy against resistant bacterial strains. |
Chemical Reactions and Mechanisms
Understanding the chemical reactions associated with this compound is crucial for its application in organic synthesis. It participates in nucleophilic substitutions fundamental for creating diverse chemical entities that enhance drug development knowledge (Migita et al., 1980).
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The tetrazole ring, in particular, is known to mimic carboxylate groups, allowing it to bind to active sites of enzymes or receptors.
Comparison with Similar Compounds
2-{[1-(2,4-Dimethylphenyl)-1H-Tetrazol-5-yl]Sulfanyl}-N-(1,3-Thiazol-2-yl)Propanamide (BG01453)
- Molecular Formula : C₁₅H₁₆N₆OS₂
- Key Features :
- Tetrazole substituted with 2,4-dimethylphenyl (increased steric bulk vs. 3-methylphenyl).
- Amide linked to thiazol-2-yl (introduces a heterocyclic amine vs. methoxyphenyl).
- Molecular Weight : 360.46 g/mol.
- Comparison : The thiazole group may enhance hydrogen-bonding capacity, while the dimethylphenyl substituent could reduce solubility compared to the target compound.
N-(2-Ethylphenyl)-3-(3-Methylphenyl)-2-(2H-Tetrazol-5-yl)Propanamide
- Molecular Formula : C₁₉H₂₁N₅O
- Key Features: Ethyl group on the amide phenyl (less polar than methoxy). Molecular Weight: 335.40 g/mol.
Heterocyclic Variants: Oxadiazole Derivatives
Compounds 7c–7f (e.g., 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted phenyl)propanamides):
- Molecular Formulas : C₁₆H₁₇N₅O₂S₂ to C₁₇H₁₉N₅O₂S₂.
- Key Features :
Substituent Effects on Bioactivity
- Methoxy vs. Methyl groups (e.g., 3-methylphenyl in the target or dimethylphenyl in BG01453) enhance lipophilicity, favoring membrane permeability.
- Sulfanyl Linker : Present in the target and BG01453, this group may facilitate redox interactions or serve as a hydrogen-bond acceptor.
Data Tables
Research Findings
- Tetrazole vs. Oxadiazole : Tetrazoles (pKa ~4.9) are more acidic than oxadiazoles, enabling stronger ionic interactions in biological systems.
- Substituent Impact : Methoxy groups (target compound) correlate with improved solubility but reduced blood-brain barrier penetration compared to ethyl or methyl groups.
- Sulfanyl Linker : This moiety in the target and BG01453 may confer metabolic stability by resisting hydrolysis, a common issue in amide-containing drugs.
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : N-(3-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide
- Molecular Formula : C17H20N4O2S
- Molecular Weight : 344.43 g/mol
Structural Features
The compound features:
- A methoxyphenyl group , which is known for its influence on lipophilicity and binding interactions.
- A tetrazole ring , which often contributes to biological activity through its ability to mimic carboxylic acids.
- A sulfanyl group , potentially enhancing interactions with biological targets.
Pharmacological Profile
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of tetrazoles possess significant antimicrobial properties. The presence of the sulfanyl group may enhance this activity by facilitating interactions with microbial cell membranes.
- Anticancer Potential : Compounds containing tetrazole rings have been reported to inhibit cancer cell proliferation. For instance, similar structures have demonstrated efficacy against various cancer cell lines, suggesting a need for further exploration of this compound in oncology.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.
The proposed mechanisms of action for the biological activities include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer and inflammation.
- Interaction with Receptors : Potential binding to G-protein coupled receptors (GPCRs) could mediate various physiological responses.
Study 1: Anticancer Activity
In a recent study published in Journal of Medicinal Chemistry, a series of tetrazole-containing compounds were evaluated for their anticancer activity. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating strong potential for further development as anticancer agents .
Study 2: Antimicrobial Efficacy
A screening of various tetrazole derivatives showed that those with a methoxy substitution had enhanced antibacterial activity against Gram-positive bacteria. The study highlighted the importance of structural modifications in optimizing antimicrobial efficacy .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
